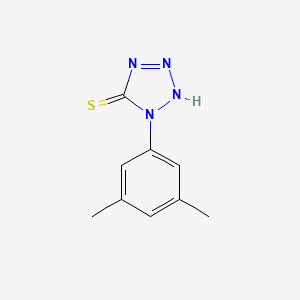

1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol” is a complex organic molecule. It likely contains a tetrazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) and a thiol group (an sulfur and hydrogen group), attached to a 3,5-dimethylphenyl group (a phenyl ring with methyl groups at the 3rd and 5th positions) .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, the synthesis of chiral stationary phase based on functionalized ZIF-8 with amylose carbamate involves the reaction of amylose with 3,5-dimethylphenyl isocyanate . Another method involves the synthesis of β-heteroarylated carbonyl compounds through the aza-Michael reaction .

Aplicaciones Científicas De Investigación

Fluorescence Sensing

One of the prominent applications of derivatives related to 1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol is in fluorescence sensing. For instance, novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, showing potential as fluorescence sensors for benzaldehyde-based derivatives. These complexes indicate characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, which are selectively sensitive to benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde, highlighting their utility in detecting these chemicals (Shi et al., 2015).

Catalysis in Organic Synthesis

Another application is found in organic synthesis, where 1-phenyl-1H-tetrazole-5-thiol has been utilized in a Markovnikov-selective formal hydroamination of styrenyl compounds. This process demonstrates the compound's role in facilitating the formation of tetrazolothione moieties in an atom-economical manner, a valuable attribute in synthetic chemistry (Savolainen, Han, & Wu, 2014).

Antimicrobial Activities

Research on novel tetrazoles clubbed with pyrimidine has shown significant antimicrobial activity, suggesting the potential of this compound derivatives in pharmaceutical applications. These compounds have shown efficacy against several bacteria, indicating their value in developing new antimicrobial agents (Bhoge, Magare, & Mohite, 2021).

Anti-Corrosion Properties

In the field of materials science, derivatives of this compound have been investigated for their anti-corrosion properties. A study focusing on tetrazole derivatives as corrosion inhibitors for steel in acidic media demonstrated that these compounds exhibit high corrosion inhibition efficiency, offering a promising approach for protecting metals against corrosion (Tan et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-7(2)5-8(4-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIHMSSVQBZMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=S)N=NN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide](/img/structure/B2982127.png)

![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)

![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)

![6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2982144.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)